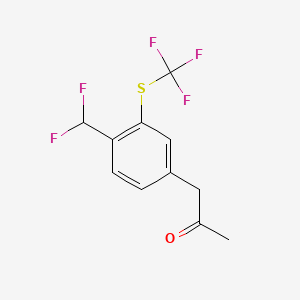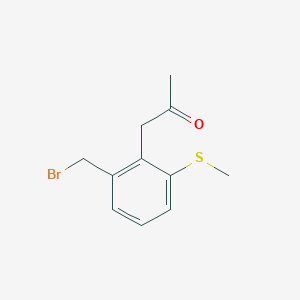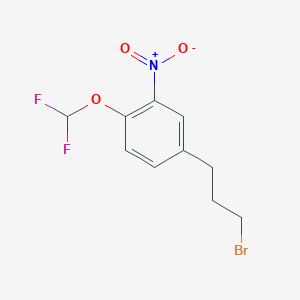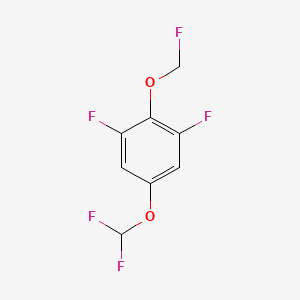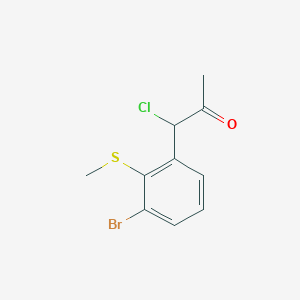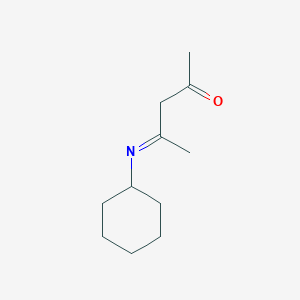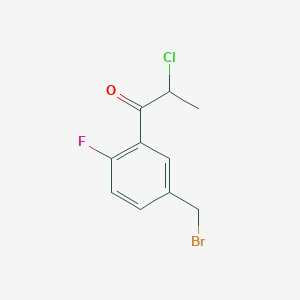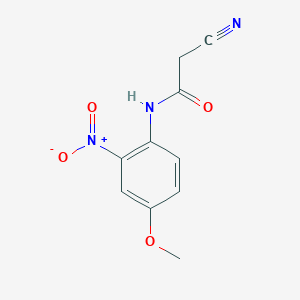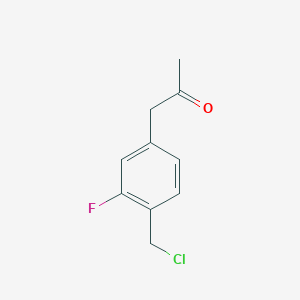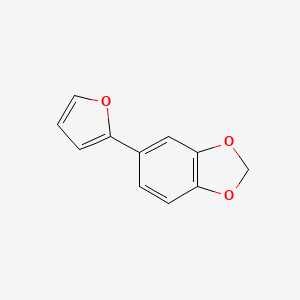
1,3-Benzodioxole, 5-(2-furanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole, 5-(2-furanyl)- is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 5-(2-furanyl)- typically involves the reaction of catechol with disubstituted halomethanes under specific conditions. One common method is the Friedel-Crafts acylation, where catechol reacts with a halomethane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of 1,3-Benzodioxole, 5-(2-furanyl)- can be achieved through continuous flow processes. These processes involve the use of recyclable heterogeneous catalysts, which enhance the efficiency and sustainability of the reaction. The continuous flow method allows for precise control of reaction parameters, leading to higher yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, 5-(2-furanyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various substituted benzodioxole derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other industrial products .
Scientific Research Applications
1,3-Benzodioxole, 5-(2-furanyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 5-(2-furanyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been found to act as an auxin receptor agonist, promoting root growth in plants by enhancing root-related signaling responses. The compound binds to the auxin receptor TIR1, leading to the activation of downstream signaling pathways that regulate root growth and development .
Comparison with Similar Compounds
1,3-Benzodioxole, 5-(2-furanyl)- can be compared with other similar compounds such as:
1,3-Benzodioxole: A simpler structure without the furan ring, used in the synthesis of various bioactive molecules.
5-Bromo-2,2-difluoro-1,3-benzodioxole: A derivative with bromine and fluorine substitutions, used as a precursor in organic synthesis.
1,4-Benzodioxine: Another benzodioxole derivative with different substitution patterns, used in the synthesis of pharmaceuticals and agrochemicals.
Properties
CAS No. |
139150-67-7 |
|---|---|
Molecular Formula |
C11H8O3 |
Molecular Weight |
188.18 g/mol |
IUPAC Name |
5-(furan-2-yl)-1,3-benzodioxole |
InChI |
InChI=1S/C11H8O3/c1-2-9(12-5-1)8-3-4-10-11(6-8)14-7-13-10/h1-6H,7H2 |
InChI Key |
VZXRFUCEWVEFTG-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


